Enantioselective GABA Uptake Inhibition: (R)-Nipecotic Acid Ethyl Ester Shows Superior Potency to (S)-Enantiomer
In a direct comparative study, the (R)-enantiomer of nipecotic acid, the active metabolite of Ethyl (R)-Nipecotate L-Tartrate, was demonstrated to be an order of magnitude more potent as an inhibitor of GABA uptake than as an inhibitor of β-alanine uptake, showcasing higher selectivity compared to the (S)-enantiomer [1]. Furthermore, kinetic analysis revealed that (−)-nipecotic acid has an affinity for the GABA carrier approximately 5 times higher than that of the (+)-nipecotic acid enantiomer [1].
| Evidence Dimension | GABA Carrier Affinity |
|---|---|
| Target Compound Data | Affinity for GABA carrier (Ki) is 5x higher |
| Comparator Or Baseline | (+)-nipecotic acid (S-enantiomer) |
| Quantified Difference | 5-fold higher affinity |
| Conditions | Rat brain slice GABA uptake assay; kinetic studies with [3H]GABA |
Why This Matters
This data confirms that the (R)-enantiomer, derived from Ethyl (R)-Nipecotate L-Tartrate, provides a significantly more potent and selective starting point for developing GABAergic research tools and therapeutics.
- [1] Johnston, G. A. R., Krogsgaard-Larsen, P., Stephanwn, A. L., & Twitchin, B. (1976). INHIBITION OF THE UPTAKE OF GABA AND RELATED AMINO ACIDS IN RAT BRAIN SLICES BY THE OPTICAL ISOMERS OF NIPECOTIC ACID. Journal of Neurochemistry, 26: 1029-1032. https://doi.org/10.1111/j.1471-4159.1976.tb06488.x View Source
